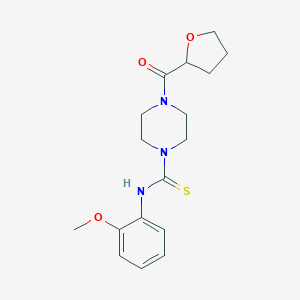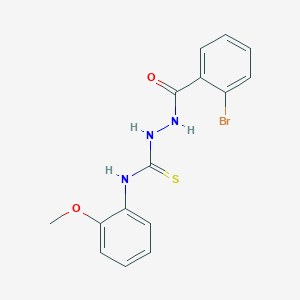![molecular formula C23H23N3O7S B215881 dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMOAD and is a member of the thiazine family of compounds.
Wirkmechanismus
The mechanism of action of DMOAD is not fully understood. However, it has been suggested that DMOAD exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. DMOAD has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. DMOAD has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMOAD has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMOAD has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, DMOAD has been found to reduce oxidative stress and inhibit apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DMOAD in lab experiments is its high purity and yield. This makes it easier to obtain reliable and reproducible results. Additionally, DMOAD has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using DMOAD in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling DMOAD to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the research of DMOAD. One potential direction is the investigation of its potential use in the treatment of other diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of DMOAD and its effects on various signaling pathways. The development of new synthesis methods for DMOAD and its derivatives could also lead to the discovery of new therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DMOAD could lead to the development of new drug delivery systems and dosage regimens.
Synthesemethoden
The synthesis of DMOAD involves the reaction of 4-methoxybenzylamine with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form 4-methoxybenzyl-2-chloro-4,6-dimethoxy-1,3,5-triazine. This intermediate is then reacted with 5-amino-2-carboxybenzoic acid to form dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate. The synthesis of DMOAD has been reported with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMOAD has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties. DMOAD has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the prevention and treatment of osteoarthritis.
Eigenschaften
Produktname |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
|---|---|
Molekularformel |
C23H23N3O7S |
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H23N3O7S/c1-31-17-6-4-13(5-7-17)12-24-23-26-19(27)11-18(34-23)20(28)25-16-9-14(21(29)32-2)8-15(10-16)22(30)33-3/h4-10,18H,11-12H2,1-3H3,(H,25,28)(H,24,26,27) |
InChI-Schlüssel |
KAXPLHCUINOTDC-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)

![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)



![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)